![molecular formula C14H23NO4 B15307944 rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a cis configuration. It is often used in synthetic organic chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor followed by the introduction of the Boc protecting group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is usually purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with enzymes or receptors. The pathways involved often include nucleophilic attack and subsequent formation of stable intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid, cis
- rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid
Uniqueness
rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis is unique due to its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of functional groups.
Propiedades
Fórmula molecular |
C14H23NO4 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10?,11-/m0/s1 |
Clave InChI |
IMBUDFWNIQKTNO-JRUYECLLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CC(CC2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C1CC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


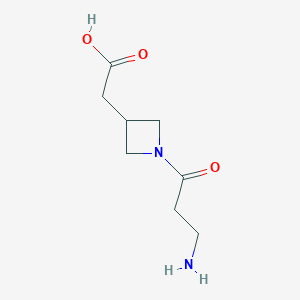
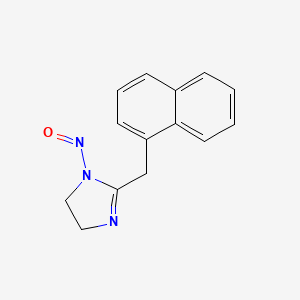
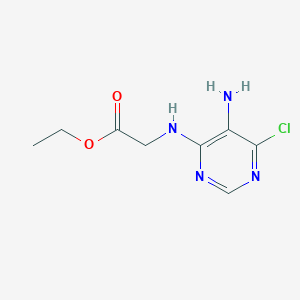
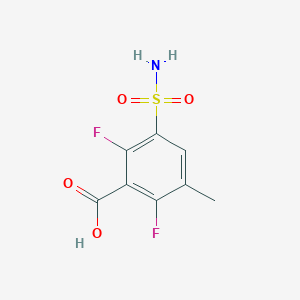
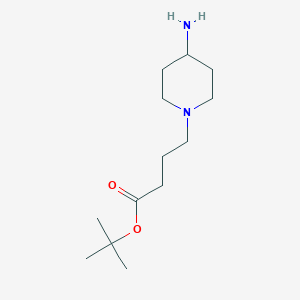
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)

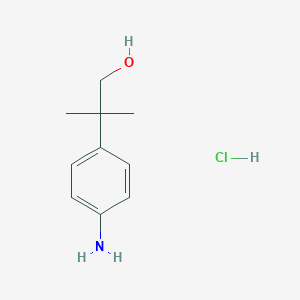
![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
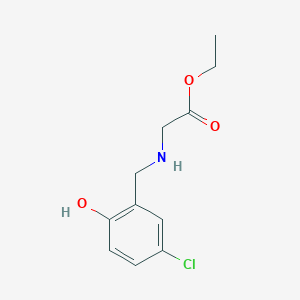
![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)

